3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid and its derivatives often involves the use of 9-fluorenylmethyl chloroformate and dicyclohexylammonium salt of 1-hydroxybenzotriazole, providing the product in significant yields. This method highlights the compound's role in the preparation of 9-fluorenylmethoxycarbonyl (Fmoc) derivatives of amines and amino acids, fundamental in peptide synthesis (Wardrop & Bowen, 2003).
Molecular Structure Analysis
The molecular structure of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid derivatives, such as Fmoc groups, is critical for protecting hydroxy-groups during synthesis, allowing for their selective removal without affecting other sensitive functional groups. This characteristic demonstrates the compound's versatility and utility in complex synthetic pathways (Gioeli & Chattopadhyaya, 1982).
Chemical Reactions and Properties
Chemical reactions involving 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid derivatives showcase their ability to participate in various chemical transformations. For instance, Fmoc groups are used to protect amide bonds in peptides, facilitating the synthesis of peptides with difficult sequences by preventing interchain association (Johnson et al., 1993).
Physical Properties Analysis
The physical properties of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid derivatives, such as solubility in common organic solvents and melting points, are foundational for their application in synthetic chemistry. These properties ensure that the derivatives are versatile reagents that can be tailored to various chemical environments (Wardrop & Bowen, 2003).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents and under various conditions, make 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid derivatives versatile tools in organic synthesis. Their ability to form stable Fmoc-protected amino acids and peptides underlines their importance in the synthesis of biologically active molecules and the exploration of protein functions (Fields & Noble, 2009).
Scientific Research Applications
Peptide Synthesis : This compound is used in peptide synthesis, especially for protecting amide bonds in peptides, aiding in the synthesis of difficult sequences (Johnson, Quibell, Owen, & Sheppard, 1993).
Reagent for Amino Acids and Amines : It serves as a reagent for the preparation of 9-fluorenylmethoxycarbonyl (Fmoc) derivatives of amines and amino acids, which are crucial in various synthetic processes (Wardrop & Bowen, 2003).
Non-proteinogenic Amino Acid Synthesis : It's utilized in synthesizing non-proteinogenic amino acids like (S)-(+)-2-Amino-6-(aminooxy)-hexanoic acid, which have applications in biochemical research (Adamczyk & Reddy, 2001).
Biosynthesis Precursor : The compound 3-amino-5-hydroxybenzoic acid, which is structurally related, acts as a precursor in the biosynthesis of ansamycins, a group of antibiotics (Ghisalba & Nüesch, 1981).
Solid Phase Peptide Synthesis : Its derivatives are employed in solid-phase peptide synthesis, offering advantages in terms of coupling speed and reducing racemization (Sivanandaiah, Sureshbabu, & Gangadhar, 1994).
Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, part of this compound, is useful in protecting hydroxy-groups in organic synthesis (Gioeli & Chattopadhyaya, 1982).
Synthesis of Thiazole-Derivatives : It assists in the synthesis of thiazole-4-carboxylic acid derivatives, important in medicinal chemistry (Le & Goodnow, 2004).
Solid Phase Synthesis of Peptide Amides : It's used in the solid phase synthesis of peptide amides, demonstrating its versatility in peptide chemistry (Funakoshi, Murayama, Guo, Fujii, & Yajima, 1988).
Safety And Hazards
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c24-15-10-13(21(25)26)9-14(11-15)23-22(27)28-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,24H,12H2,(H,23,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBZDECNYLZYRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453645 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid | |
CAS RN |
176442-21-0 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.